molecular formula C20H15BrN2O2S B11222769 6-bromo-3-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

6-bromo-3-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B11222769
M. Wt: 427.3 g/mol
InChI Key: JJCFHLGQFHNYBC-UHFFFAOYSA-N
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Description

6-bromo-3-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that features a bromine atom, a thiazole ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2,3-dimethylaniline with a suitable thioamide under acidic conditions.

    Coupling with chromenone: The final step involves coupling the brominated thiazole with a chromenone derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-3-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Materials Science: The compound can be used in the development of organic semiconductors.

    Biological Studies: It is used as a probe to study enzyme mechanisms and interactions.

Mechanism of Action

The mechanism of action of 6-bromo-3-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-{2-[(2,3-dimethylphenyl)amino]-2H-chromen-2-one: Lacks the thiazole ring.

    3-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the thiazole ring in 6-bromo-3-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one makes it unique compared to its analogs. This combination can enhance its biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15BrN2O2S

Molecular Weight

427.3 g/mol

IUPAC Name

6-bromo-3-[2-(2,3-dimethylanilino)-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C20H15BrN2O2S/c1-11-4-3-5-16(12(11)2)22-20-23-17(10-26-20)15-9-13-8-14(21)6-7-18(13)25-19(15)24/h3-10H,1-2H3,(H,22,23)

InChI Key

JJCFHLGQFHNYBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C

Origin of Product

United States

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